tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate
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Overview
Description
tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate is a chemical compound characterized by its tert-butyl, bromine, pyridin-2-yl, and difluoroethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate typically involves the reaction of 4-bromopyridine with tert-butyl carbamate and 2,2-difluoroethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate is used as a precursor in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its structural features enable interactions with various biological targets, which can be leveraged in the development of therapeutic agents .
Industry
In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a useful intermediate in the production of various commercial products .
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The bromine and difluoroethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromopyridin-2-yl)methylcarbamate: Similar structure but with a methyl group instead of a difluoroethyl group.
tert-Butyl (4-bromopyridin-2-yl)carbamate: Lacks the difluoroethyl group, making it less versatile in certain reactions.
Uniqueness
The presence of the difluoroethyl group in tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate enhances its reactivity and allows for unique interactions in chemical and biological systems. This makes it a more versatile and valuable compound compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-(2,2-difluoroethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2O2/c1-12(2,3)19-11(18)17(7-9(14)15)10-6-8(13)4-5-16-10/h4-6,9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTUWCMLZXUXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)F)C1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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